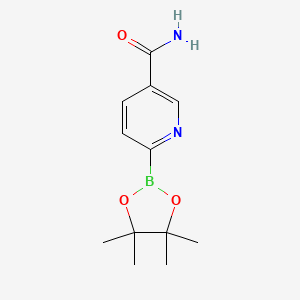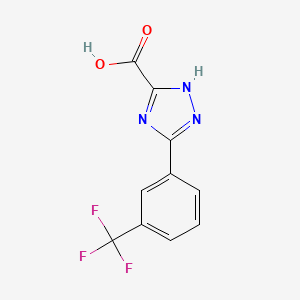![molecular formula C10H11NO4 B14854785 [2-(Methoxycarbonyl)-6-methylpyridin-4-YL]acetic acid](/img/structure/B14854785.png)
[2-(Methoxycarbonyl)-6-methylpyridin-4-YL]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Methoxycarbonyl)-6-methylpyridin-4-YL]acetic acid: is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methoxycarbonyl group and a methyl group attached to the pyridine ring, along with an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methoxycarbonyl)-6-methylpyridin-4-YL]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-4-pyridinecarboxylic acid and methanol.
Esterification: The carboxylic acid group of 2-methyl-4-pyridinecarboxylic acid is esterified with methanol in the presence of a catalyst, such as sulfuric acid, to form the corresponding methyl ester.
Acetylation: The methyl ester is then subjected to acetylation using acetic anhydride and a base, such as pyridine, to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and acetylation processes, utilizing continuous flow reactors and optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: [2-(Methoxycarbonyl)-6-methylpyridin-4-YL]acetic acid can undergo oxidation reactions, where the methyl group on the pyridine ring is oxidized to form a carboxylic acid group.
Reduction: The compound can also undergo reduction reactions, where the methoxycarbonyl group is reduced to a hydroxymethyl group.
Substitution: Substitution reactions can occur at the pyridine ring, where the methyl group can be replaced by other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of 2-(carboxymethyl)-6-methylpyridine.
Reduction: Formation of 2-(hydroxymethyl)-6-methylpyridine.
Substitution: Formation of various substituted pyridine derivatives, depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(Methoxycarbonyl)-6-methylpyridin-4-YL]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are of interest in the study of metalloproteins and metalloenzymes.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a precursor for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of [2-(Methoxycarbonyl)-6-methylpyridin-4-YL]acetic acid involves its interaction with specific molecular targets. The methoxycarbonyl group and the pyridine ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways. The acetic acid moiety can also interact with enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-pyridinecarboxylic acid: Lacks the methoxycarbonyl group and acetic acid moiety.
4-Methoxycarbonyl-2-methylpyridine: Lacks the acetic acid moiety.
2-(Methoxycarbonyl)-4-methylpyridine: Similar structure but different position of the methyl group.
Propriétés
Formule moléculaire |
C10H11NO4 |
|---|---|
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
2-(2-methoxycarbonyl-6-methylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C10H11NO4/c1-6-3-7(5-9(12)13)4-8(11-6)10(14)15-2/h3-4H,5H2,1-2H3,(H,12,13) |
Clé InChI |
BMHKDHRXEZSXJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)C(=O)OC)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


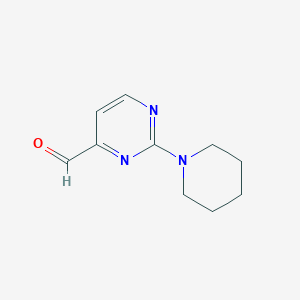
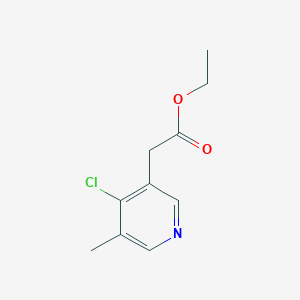
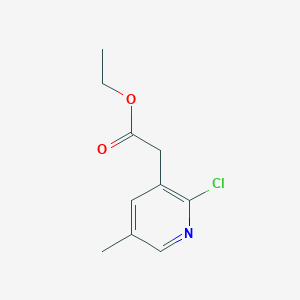




![2-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B14854752.png)
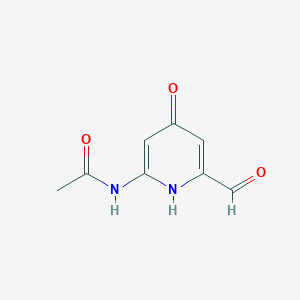
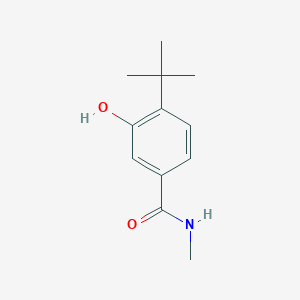
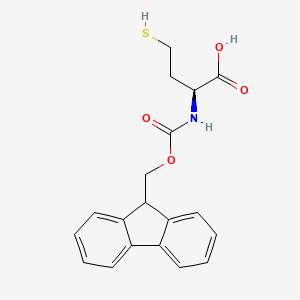
![(2-[(4-Methoxybenzoyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14854783.png)
